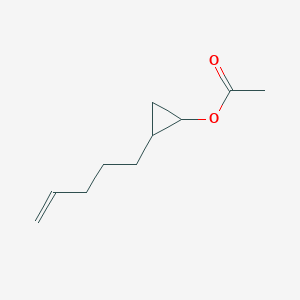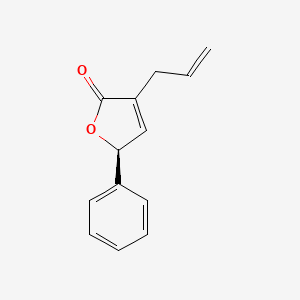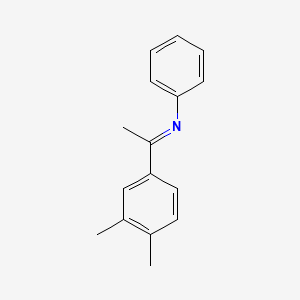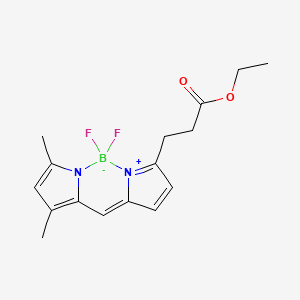
3-Bodipy-propanoic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bodipy-propanoic Acid Ethyl Ester is a significant biomedical compound extensively used in fluorescent staining and cellular imaging. This compound facilitates meticulous studies in various fields, including cell metabolism monitoring, lipid oxidation scrutiny, and mitochondrial function evaluation. Its utility extends to drug metabolism visualization, cancer cell research, and neurodegenerative disease investigations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bodipy-propanoic Acid Ethyl Ester typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses boronic acids or esters as reagents, which are prepared through the electrophilic trapping of an organometallic reagent with a boric ester .
Industrial Production Methods: Industrial production of this compound involves large-scale Suzuki–Miyaura coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the boronic acid or ester intermediates and to facilitate efficient transmetalation and oxidative addition steps .
化学反应分析
Types of Reactions: 3-Bodipy-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the BODIPY core.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
3-Bodipy-propanoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Facilitates cellular imaging and monitoring of biological processes such as cell metabolism and lipid oxidation.
Medicine: Plays a crucial role in drug metabolism visualization, cancer cell research, and neurodegenerative disease studies.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications.
作用机制
The mechanism of action of 3-Bodipy-propanoic Acid Ethyl Ester involves its ability to fluoresce under specific conditions. The compound’s BODIPY core absorbs light and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and visualization in biological and chemical systems . The molecular targets and pathways involved include interactions with cellular components such as lipids and proteins, which facilitate the monitoring of various biological processes .
相似化合物的比较
BODIPY FL: Another BODIPY derivative used for similar applications but with different photophysical properties.
Ethyl Propionate: A simpler ester used in various chemical reactions but lacks the fluorescent properties of 3-Bodipy-propanoic Acid Ethyl Ester.
Uniqueness: this compound is unique due to its strong fluorescence, photostability, and versatility in various applications. Unlike simpler esters, it provides valuable insights into biological and chemical processes through its fluorescent properties .
属性
IUPAC Name |
ethyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BF2N2O2/c1-4-23-16(22)8-7-13-5-6-14-10-15-11(2)9-12(3)20(15)17(18,19)21(13)14/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDIEANOMZZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OCC)C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
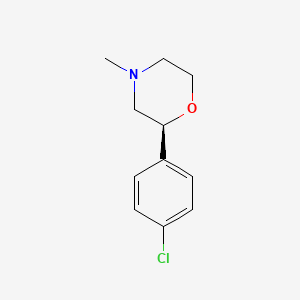
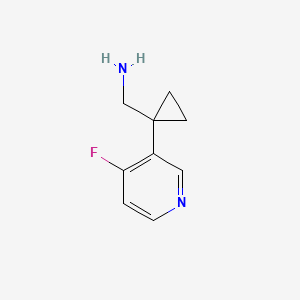
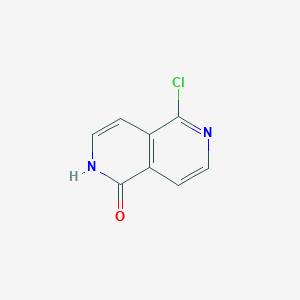
![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
